dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a structurally complex triazole derivative featuring:
- Triazole core: A 1,2,3-triazole ring at the center of the molecule.
- Dicarboxylate esters: Methyl ester groups at positions 4 and 5 of the triazole.
- Urea-linked substituent: A 2-fluorophenyl urea group attached via a 2-oxoethyl linker at position 1 of the triazole.
The 2-fluorophenyl group enhances lipophilicity and may influence binding affinity to biological targets due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
dimethyl 1-[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O6/c1-26-13(23)11-12(14(24)27-2)21(20-19-11)7-10(22)18-15(25)17-9-6-4-3-5-8(9)16/h3-6H,7H2,1-2H3,(H2,17,18,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYFXJZWYENDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the class of triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring and multiple functional groups that contribute to its biological activity. The presence of the 2-fluorophenyl group and the dicarboxylate moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.
Biological Activity Overview
Triazoles and their derivatives have been extensively studied for their biological properties. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that triazole-based compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential enzymatic pathways in microorganisms .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Anti-inflammatory Properties
Triazole derivatives have also been investigated for their anti-inflammatory effects. The compound exhibited inhibition of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with triazole moieties often act as enzyme inhibitors; for example, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Receptor Modulation: Some studies suggest that triazoles can modulate receptor activity related to inflammation and pain pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazole derivatives with variations in substituents, ester groups, or aromatic moieties. Key differences are highlighted in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings from Comparative Analysis
Impact of Fluorine Substitution The 2-fluorophenyl group in the target compound confers distinct electronic and steric properties compared to non-fluorinated analogues. Fluorine’s electronegativity may improve binding to enzymes or receptors (e.g., cytochrome P450 isoforms) .
Ester Group Variations
- Methyl esters (target compound) vs. ethyl esters (CAS 892278-50-1) influence solubility and metabolic stability. Ethyl esters generally increase lipophilicity (higher logP), which could enhance blood-brain barrier penetration but may slow esterase-mediated hydrolysis .
Biological Activity Trends The oxazoline-containing triazole (Hindawi study) demonstrated antibacterial activity, suggesting that heterocyclic extensions (e.g., oxazoline) can modulate biological target specificity. The absence of such groups in the target compound implies divergent applications . Triazole fungicides like propiconazole () share a triazole core but differ in substituents, underscoring how minor structural changes redirect utility from pharmaceuticals to agrochemicals .
Synthetic Accessibility
- The target compound’s synthesis likely follows established 1,3-dipolar cycloaddition or urea-forming reactions, as seen in analogues from and . However, the 2-fluorophenyl group may require specialized fluorination steps .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (e.g., temperature, catalysts) impact yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cycloaddition reactions. For example, triazole core formation may utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (N₂ atmosphere) . Key steps include:
- Step 1 : Activation of the carbonyl group using DIPEA (diisopropylethylamine) to facilitate urea linkage formation .
- Step 2 : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) to enhance reaction efficiency and reduce byproducts, as demonstrated for analogous triazole derivatives .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via NMR (¹H/¹³C) and HPLC-MS to confirm purity >95%.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR resolves proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazole protons at δ 8.1–8.3 ppm). Ambiguities in overlapping signals require 2D techniques (COSY, HSQC) .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry (e.g., dihedral angles between triazole and fluorophenyl groups) .
- FT-IR : Validates functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹; N-H stretches at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at B3LYP/6-311++G(d,p) level to model nucleophilic attack on the triazole core. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic substitution .
- Validation : Correlate computational results with experimental kinetics (e.g., Hammett plots for substituent effects) and spectroscopic data (e.g., ¹⁹F NMR chemical shift trends) .
- Table : Hypothetical DFT vs. Experimental Reactivity Data
| Reaction Site | ΔG (DFT, kcal/mol) | Experimental Rate (s⁻¹) |
|---|---|---|
| Triazole C-4 | 12.3 | 5.6 × 10⁻³ |
| Urea Carbonyl | 18.9 | 1.2 × 10⁻⁴ |
Q. What strategies address contradictions between in vitro bioactivity and cellular efficacy?
- Methodological Answer :
- Assay Design : Compare enzyme inhibition (e.g., kinase assays) with cellular uptake studies (LC-MS/MS quantification). Poor cellular permeability may explain discrepancies .
- Solubility Optimization : Use co-solvents (DMSO/PEG 400) or nanoformulation to enhance bioavailability. Monitor cytotoxicity (MTT assays) to validate therapeutic windows .
- Data Reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., serum protein binding in cell media) .
Q. How does the fluorophenyl substituent influence electronic properties and intermolecular interactions?
- Methodological Answer :
- Electron Density Mapping : Use X-ray charge density analysis to assess σ-hole interactions between fluorine and adjacent carbonyl groups .
- Comparative Studies : Synthesize analogs with Cl/CH₃ substituents and compare logP (HPLC retention times) and dipole moments (DFT) to quantify electronic effects .
Research Design & Theoretical Frameworks
Q. What conceptual frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Ligand-Based Design : Apply Hansch analysis to correlate substituent hydrophobicity (π values) with bioactivity (IC₅₀) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with SPR (surface plasmon resonance) binding assays .
Q. How to design experiments investigating degradation pathways under environmental conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–10, 37°C) and monitor degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., ester or urea bonds) .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze products using HRMS and NMR. Compare with DFT-predicted radical intermediates .
Data Interpretation & Contradictions
Q. How to resolve inconsistencies in NMR assignments for triazole protons?
- Methodological Answer :
- Variable Temperature NMR : Perform at 25–60°C to observe dynamic effects (e.g., ring puckering) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify 2D HMBC correlations for triazole nitrogen assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
